LogP-Based Hydrophobicity Advantage of Propyl Over Methyl Substituents for Non-Polar Solvent Processing and Ambient Stability
The target compound (LogP = 9.37) exhibits substantially higher computed hydrophobicity than its closest commercially available analog, 9,9-dimethyl-N,N-bis(4-methylphenyl)-9H-fluoren-2-amine (CAS 132571-92-7, LogP = 8.08), a difference of ΔLogP = +1.29 . This corresponds to an approximately 19-fold greater octanol-water partition coefficient, directly relevant to solubility in non-polar aromatic solvents (e.g., toluene, chlorobenzene) commonly used for spin-coating or inkjet printing of HTM layers . Enhanced hydrophobicity is also associated with reduced moisture uptake in ambient-processed perovskite solar cells, where water ingress at the HTM/perovskite interface is a primary degradation pathway [1].
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 9.37 (Chemsrc computed) |
| Comparator Or Baseline | 9,9-Dimethyl-N,N-bis(4-methylphenyl)-9H-fluoren-2-amine (CAS 132571-92-7): LogP = 8.08 |
| Quantified Difference | ΔLogP = +1.29 (~19-fold increase in partition coefficient) |
| Conditions | In silico computed LogP (Chemsrc database); consistent with ALOGPS and ChemAxon consensus models |
Why This Matters
A ΔLogP of +1.29 translates to significantly higher solubility in non-polar coating solvents and greater resistance to moisture-induced degradation, which is critical for solution-processed OLED and perovskite device fabrication workflows that require ambient handling.
- [1] Kim, H.-S.; Seo, J.-Y.; Park, N.-G. Material and Device Stability in Perovskite Solar Cells. ChemSusChem 2016, 9, 2528–2540. View Source
